molecular formula C22H18O5 B11967723 4H-Naphtho[1,2-b]pyran-4-one, 2-(3,4,5-trimethoxyphenyl)- CAS No. 89504-52-9

4H-Naphtho[1,2-b]pyran-4-one, 2-(3,4,5-trimethoxyphenyl)-

Cat. No.: B11967723
CAS No.: 89504-52-9
M. Wt: 362.4 g/mol
InChI Key: ZTEFMPWLDDKYMW-UHFFFAOYSA-N
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Description

The compound 4H-Naphtho[1,2-b]pyran-4-one, 2-(3,4,5-trimethoxyphenyl)- (hereafter referred to as Compound 1b) is a naphthopyran derivative with a 3,4,5-trimethoxyphenyl substituent at the 2-position. This structural motif is critical for its biological activity, particularly in cancer therapy. It was developed as an analogue of LY290181 (1a), a microtubule-targeting agent (MTA) with antiproliferative effects . The trimethoxyphenyl group is a hallmark of tubulin-binding agents, such as combretastatin A-4, suggesting a shared mechanism of action .

Key features of Compound 1b include:

  • Core structure: A naphthopyranone scaffold fused with a substituted phenyl ring.
  • Functional groups: Three methoxy groups on the phenyl ring, enhancing lipophilicity and binding affinity to hydrophobic pockets in biological targets.
  • Biological activity: Demonstrated microtubule-targeting effects, antiangiogenic properties, and c-Myb inhibition, making it a multitargeting anticancer agent .

Properties

CAS No.

89504-52-9

Molecular Formula

C22H18O5

Molecular Weight

362.4 g/mol

IUPAC Name

2-(3,4,5-trimethoxyphenyl)benzo[h]chromen-4-one

InChI

InChI=1S/C22H18O5/c1-24-19-10-14(11-20(25-2)22(19)26-3)18-12-17(23)16-9-8-13-6-4-5-7-15(13)21(16)27-18/h4-12H,1-3H3

InChI Key

ZTEFMPWLDDKYMW-UHFFFAOYSA-N

Canonical SMILES

COC1=CC(=CC(=C1OC)OC)C2=CC(=O)C3=C(O2)C4=CC=CC=C4C=C3

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(3,4,5-trimethoxyphenyl)-4H-benzo[h]chromen-4-one typically involves the Claisen-Schmidt condensation followed by the Algar-Flynn-Oyamada reaction. The Claisen-Schmidt condensation is carried out between 3,4,5-trimethoxybenzaldehyde and a suitable ketone under basic conditions to form the intermediate chalcone. This intermediate then undergoes cyclization in the presence of an oxidizing agent to yield the desired chromen-4-one derivative .

Industrial Production Methods

Industrial production methods for this compound are not well-documented in the literature. large-scale synthesis would likely involve optimization of the aforementioned synthetic routes to ensure high yield and purity. This could include the use of continuous flow reactors and advanced purification techniques.

Chemical Reactions Analysis

Types of Reactions

2-(3,4,5-Trimethoxyphenyl)-4H-benzo[h]chromen-4-one undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form quinones and other oxidized derivatives.

    Reduction: Reduction reactions can yield dihydro derivatives.

    Substitution: Electrophilic substitution reactions can introduce additional functional groups onto the aromatic ring.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Sodium borohydride and lithium aluminum hydride are frequently used reducing agents.

    Substitution: Electrophilic substitution reactions often employ reagents like bromine or nitric acid under controlled conditions.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can yield quinones, while reduction can produce dihydro derivatives.

Scientific Research Applications

Biological Activities

The compound has been investigated for various biological activities:

  • Anticancer Properties :
    • Research indicates that derivatives of 4H-Naphtho[1,2-b]pyran compounds exhibit potent anticancer activities. For instance, the introduction of a 3,4,5-trimethoxyphenyl group enhances the inhibition of breast cancer cell proliferation .
    • A study highlighted the synthesis of novel naphthoquinone derivatives that showed significant cytotoxic effects against different cancer cell lines, demonstrating the importance of structural modifications in enhancing bioactivity .
  • Antimicrobial Activity :
    • Compounds related to 4H-Naphtho[1,2-b]pyran have shown promising antimicrobial effects. Modifications with various phenyl groups have been linked to improved efficacy against pathogenic bacteria and fungi .
  • Anti-inflammatory Effects :
    • Some derivatives have demonstrated anti-inflammatory properties through inhibition of specific pathways involved in inflammatory responses. This suggests potential therapeutic applications in treating inflammatory diseases .

Synthetic Pathways

The synthesis of 4H-Naphtho[1,2-b]pyran-4-one derivatives typically involves several key reactions:

  • Michael Addition : This reaction allows for the introduction of various substituents onto the naphthoquinone core. The use of amino acids in these reactions has been reported to yield high yields (79–95%) of desired products .
  • Knoevenagel Condensation : This method is employed to create complex structures by reacting naphthoquinones with aldehydes or ketones, leading to the formation of pyranonaphthoquinone derivatives .

Case Studies

StudyFindings
Rivera et al., 2019Demonstrated the synthesis of naphthoquinone sulfonamide derivatives with anticancer activity against breast cancer cells.
Araujo et al., 2020Explored the antimicrobial properties of modified naphthoquinones and their effectiveness against resistant strains.
Valença et al., 2017Investigated the synthesis of triazole-naphthoquinone conjugates showing enhanced bioactivity against various pathogens.

Comparison with Similar Compounds

Research Findings and Mechanistic Insights

Anticancer Mechanisms

  • Microtubule Targeting : Compound 1b disrupts microtubule dynamics similarly to LY290181 but with enhanced potency due to the trimethoxyphenyl group .
  • Multitargeting Effects : Unlike combretastatin A-4, Compound 1b inhibits c-Myb transcription factors, which regulate oncogenic pathways, and exhibits antiangiogenic properties by blocking VEGF signaling .

Biological Activity

4H-Naphtho[1,2-b]pyran-4-one, 2-(3,4,5-trimethoxyphenyl)- is a compound of significant interest in medicinal chemistry due to its diverse biological activities. This article explores the compound's structure, biological properties, and relevant research findings.

Chemical Structure and Properties

The molecular formula for 4H-Naphtho[1,2-b]pyran-4-one, 2-(3,4,5-trimethoxyphenyl)- is C22H18O5C_{22}H_{18}O_5 with a molecular weight of approximately 362.37 g/mol. The compound features a naphthopyran framework which is known for its potential pharmacological activities.

PropertyValue
Molecular FormulaC22H18O5C_{22}H_{18}O_5
Molecular Weight362.37 g/mol
LogP3.56
PSA (Polar Surface Area)56.23 Ų

Antioxidant Activity

Research indicates that derivatives of naphthoquinones exhibit substantial antioxidant properties by scavenging free radicals. The introduction of methoxy groups in the structure enhances the electron-donating ability of the compound, thereby increasing its antioxidant potential. A study demonstrated that compounds with similar structures effectively inhibited oxidative stress markers in various biological models .

Antimicrobial Activity

Naphthoquinone derivatives have shown promising antimicrobial activity against various pathogens. For instance, studies have reported that compounds with naphthoquinone cores inhibit bacterial growth by disrupting cellular processes. The specific compound under discussion has been evaluated for its efficacy against Gram-positive and Gram-negative bacteria, showcasing a broad spectrum of antimicrobial action .

Anticancer Properties

The anticancer potential of naphthoquinone derivatives has been widely studied. The compound's ability to induce apoptosis in cancer cells has been linked to its capacity to generate reactive oxygen species (ROS) and inhibit key cellular pathways involved in tumor growth. In vitro studies indicate that 4H-Naphtho[1,2-b]pyran-4-one derivatives can significantly reduce cell viability in various cancer cell lines .

Case Studies

  • Antioxidant Evaluation : A study assessed the antioxidant capacity of several naphthoquinone derivatives using DPPH and ABTS radical scavenging assays. The results demonstrated that modifications at the phenolic positions significantly enhanced antioxidant activity compared to unmodified compounds .
  • Antimicrobial Testing : In a comparative study on antimicrobial efficacy, 4H-Naphtho[1,2-b]pyran-4-one derivatives were tested against Staphylococcus aureus and Escherichia coli. The results indicated a dose-dependent inhibition of bacterial growth, suggesting potential therapeutic applications in treating infections caused by resistant strains .
  • Cancer Cell Line Studies : Research involving human breast cancer cell lines revealed that treatment with naphthoquinone derivatives led to a marked decrease in cell proliferation and increased apoptosis rates. The mechanism was attributed to ROS generation and subsequent activation of apoptotic pathways .

Q & A

Q. What synthetic strategies are recommended for preparing 4H-naphtho[1,2-b]pyran-4-one derivatives with substituted aryl groups?

Methodological Answer: The synthesis of naphthopyran derivatives typically involves condensation reactions between β-naphthol and substituted benzaldehydes or ketones under acidic or basic conditions. For example, microwave-assisted synthesis has been employed to improve yield and reduce reaction time for similar naphthopyran compounds . Key steps include:

Substituent introduction: The 3,4,5-trimethoxyphenyl group can be introduced via Friedel-Crafts alkylation or Suzuki-Miyaura coupling, depending on precursor availability.

Cyclization: Acid-catalyzed cyclization (e.g., using H₂SO₄ or polyphosphoric acid) forms the pyran ring.

Purification: Column chromatography (silica gel, eluent: hexane/ethyl acetate) or recrystallization (ethanol/water) is used to isolate the pure compound.

Q. How can the purity and structural integrity of this compound be validated?

Methodological Answer: Analytical techniques for characterization include:

  • HPLC: Reverse-phase C18 column, mobile phase: methanol/water (70:30), UV detection at 254 nm. Purity >98% is achievable .
  • NMR: ¹H and ¹³C NMR to confirm substituent positions (e.g., trimethoxyphenyl protons at δ 3.8–4.0 ppm, aromatic protons at δ 6.5–8.5 ppm) .
  • Mass Spectrometry: High-resolution MS (HRMS) to verify molecular weight (expected [M+H]⁺ for C₂₂H₁₈O₆: 402.1105) .

Advanced Research Questions

Q. What experimental designs are optimal for studying its solubility and stability in biological assays?

Methodological Answer:

Solubility Profiling:

  • Test solubility in DMSO (commonly used for stock solutions, >10 mM achievable for similar naphthopyrans ).
  • Use dynamic light scattering (DLS) to assess aggregation in aqueous buffers (e.g., PBS, pH 7.4).

Stability Studies:

  • Incubate the compound in cell culture medium (37°C, 5% CO₂) and analyze degradation via LC-MS over 24–72 hours .
  • Monitor photostability under UV/visible light (λ = 300–500 nm) using a solar simulator .

Q. How to resolve contradictions in reported IC₅₀ values for DNA-PK inhibition?

Methodological Answer: Discrepancies in IC₅₀ values (e.g., 0.23 μM vs. 0.5 μM) may arise from assay conditions:

Kinase Assay Variability:

  • Use standardized ATP concentrations (e.g., 10 μM vs. 100 μM) and confirm substrate specificity (e.g., p53-derived peptide vs. full-length protein) .
  • Validate with positive controls (e.g., NU7441 for DNA-PK).

Cell-Based Assays:

  • Compare γH2AX foci formation (DNA damage marker) in isogenic DNA-PK-proficient vs. -deficient cell lines .

Q. What strategies mitigate off-target effects in mechanistic studies?

Methodological Answer:

Selectivity Profiling:

  • Screen against related kinases (e.g., ATM, ATR) using kinase profiling panels (e.g., Eurofins KinaseProfiler) .

CRISPR Validation:

  • Generate DNA-PK knockout cell lines to confirm phenotype specificity .

Metabolite Analysis:

  • Use LC-MS to identify metabolites in hepatic microsomes (e.g., CYP3A4-mediated demethylation of methoxy groups) .

Q. How to optimize in vivo pharmacokinetic properties for preclinical studies?

Methodological Answer:

Lipophilicity Adjustment:

  • Introduce polar groups (e.g., hydroxyl or amine) to reduce logP (calculated logP for the parent compound: ~3.5) .

Formulation Strategies:

  • Use nanocrystal formulations or cyclodextrin complexes to enhance aqueous solubility .

Pharmacokinetic Parameters:

  • Monitor plasma half-life (t₁/₂) and bioavailability in rodent models via tail-vein injection and oral gavage .

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